A Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Applications
A Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The presence of a nitro group on the pyrazole ring, as in 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, often serves as a crucial synthetic intermediate for further molecular elaboration, making it a valuable building block in the synthesis of complex therapeutic agents.[1]
The propanoic acid substituent introduces a carboxylic acid functional group, which can be leveraged for various purposes, such as improving aqueous solubility, forming salts, or serving as a handle for conjugation to other molecules. The combination of the substituted pyrazole core and the propanoic acid side chain makes this compound a compelling candidate for exploration in drug discovery.
Physicochemical Properties
While experimental data for the target compound is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₇H₉N₃O₄ | Based on chemical structure |
| Molecular Weight | 199.16 g/mol | Based on chemical structure[3] |
| Appearance | Likely a white to pale yellow solid | Based on similar nitro-pyrazole compounds[1] |
| Melting Point | Expected to be in the range of 100-150 °C | Analogy with 3-methyl-4-nitro-1H-pyrazole (129-139 °C)[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The carboxylic acid group may confer some aqueous solubility, while the pyrazole ring is more lipophilic. |
| pKa | Estimated to be around 4-5 for the carboxylic acid | Typical range for carboxylic acids. |
Synthesis and Experimental Protocols
The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization.[4][5] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis would likely begin with the construction of the 5-methyl-1H-pyrazole ring, followed by N-alkylation with a propanoic acid precursor and subsequent nitration of the pyrazole core.
Caption: Proposed synthetic workflow for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-methyl-1H-pyrazole
-
To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to obtain 5-methyl-1H-pyrazole.
Step 2: N-Alkylation to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate
-
In a flask containing a solution of 5-methyl-1H-pyrazole in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
To this suspension, add ethyl 3-bromopropanoate dropwise.
-
Heat the reaction mixture and stir until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 3: Nitration to form Ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
-
Slowly add the ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate to the cold nitrating mixture with vigorous stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and brine, then dry and concentrate. Purify the product as needed.
Step 4: Hydrolysis to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the ester.
-
Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Potential Applications and Biological Activity
Nitro-substituted pyrazoles are precursors to a variety of biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized.
Precursor for Bioactive Molecules
The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, aminopyrazole derivatives have been investigated as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[1]
Caption: Pathway from the title compound to potential bioactive molecules.
Antimicrobial and Anticancer Research
Numerous pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[6][7] The presence of the nitro group and the overall molecular scaffold of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid suggest that it and its derivatives could be explored for these properties. The propanoic acid moiety could also be used to improve the pharmacokinetic profile of potential drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is not available, general precautions for handling similar nitro-aromatic and acidic compounds should be followed.
| Hazard Category | Precautionary Measures | Reference Analogy |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8] | General toxicity profile of substituted pyrazoles.[8][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10] Wear protective gloves and clothing.[11] | Many organic acids and nitro compounds are skin irritants.[9][12] |
| Eye Damage/Irritation | Causes serious eye irritation.[9][10] Wear eye and face protection.[11] | Corrosive nature of acidic compounds and irritation potential of nitro compounds.[9][12] |
| Respiratory Hazard | May cause respiratory irritation.[9][10] Avoid breathing dust/fumes/gas/mist/vapors/spray.[11] Use in a well-ventilated area.[8] | Common hazard for fine chemical powders.[8][9] |
| Handling and Storage | Store in a cool, dry, and well-ventilated place.[8] Keep container tightly closed.[13] Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[9] | Standard laboratory procedures for chemical handling.[8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | Standard procedure for chemical waste.[12] |
Conclusion
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid represents a promising, albeit not extensively documented, chemical entity with considerable potential in the field of medicinal chemistry. Its structural features, namely the versatile pyrazole core, the reactive nitro group, and the solubilizing propanoic acid side chain, make it an attractive starting point for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview based on the established chemistry of related compounds, offering a solid foundation for researchers to build upon in their quest for new therapeutic agents. Further experimental validation of the properties and synthetic routes outlined herein is warranted to fully unlock the potential of this intriguing molecule.
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